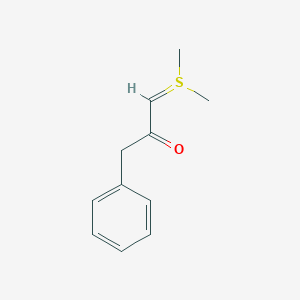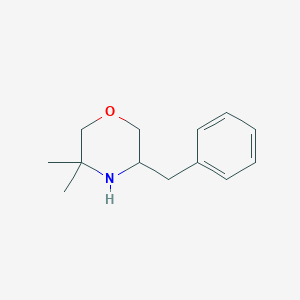![molecular formula C8H7Br3N2 B7882521 6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide](/img/structure/B7882521.png)
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine atoms at the 6 and 2 positions of the imidazo[1,2-A]pyridine ring system. It is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide typically involves the bromination of imidazo[1,2-A]pyridine derivatives. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours . Another approach involves microwave irradiation, which offers a more efficient and straightforward method for preparing imidazo[1,2-A]pyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity levels.
化学反应分析
Types of Reactions
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazo[1,2-A]pyridine derivatives, while oxidation reactions can produce imidazo[1,2-A]pyridine N-oxides.
科学研究应用
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: A pyridine derivative with similar reactivity and applications.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Another imidazo[1,2-A]pyridine derivative with distinct structural features.
2-(Bromomethyl)-6-chloroimidazo[1,2-A]pyridine hydrobromide: A compound with additional chlorine substitution, offering different reactivity.
Uniqueness
6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical synthesis. This dual substitution allows for the formation of a wide range of derivatives and functionalized compounds, making it a valuable tool in organic and medicinal chemistry.
属性
IUPAC Name |
6-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2.BrH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCWPXMFHFLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
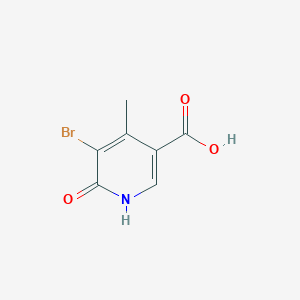
![5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882450.png)
![6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882453.png)
![6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882459.png)
![4-[2-Amino-1-(dimethylamino)ethyl]phenol](/img/structure/B7882464.png)
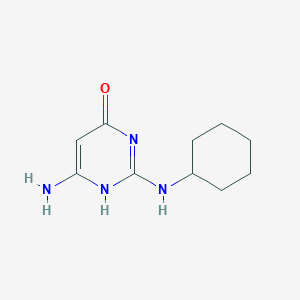
![[(E)-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7882473.png)
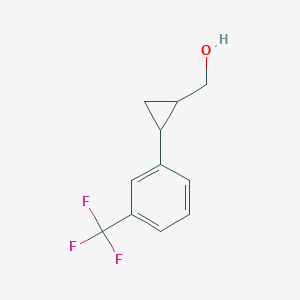
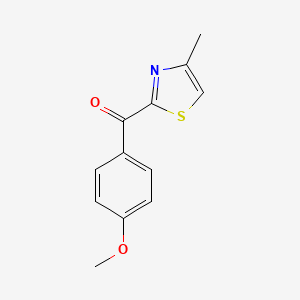
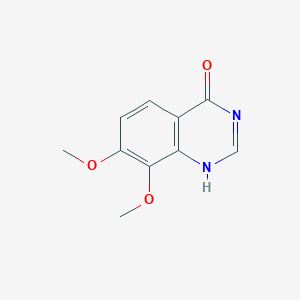
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)
